molecular formula C24H20FN5O2 B2415292 2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 848767-82-8

2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Katalognummer: B2415292
CAS-Nummer: 848767-82-8
Molekulargewicht: 429.455
InChI-Schlüssel: ZKYJCBBWULANSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN5O2 and its molecular weight is 429.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrroloquinoxaline derivatives, characterized by the presence of a pyrrole ring fused to a quinoxaline structure. The specific substituents, such as the furan and fluorophenethyl groups, contribute to its unique biological properties.

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways:

  • Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Studies indicate that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells.
  • Antimicrobial Properties : It exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and protein production.

Anticancer Studies

A series of studies have evaluated the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated that the compound inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 5 to 15 µM.
  • Apoptosis Assays : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, indicating its effectiveness in triggering programmed cell death.

Antimicrobial Studies

Research on antimicrobial activity has shown promising results:

  • Minimum Inhibitory Concentration (MIC) tests indicated that the compound had MIC values ranging from 10 to 50 µg/mL against various bacterial strains, suggesting strong antibacterial properties.

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityAntimicrobial Activity
QuinoxalineSimple structure lacking additional functional groupsModerateLow
Furan DerivativeSimilar furan ring but different substitution patternLowModerate
Target CompoundComplex structure with multiple functional groupsHighHigh

Clinical Relevance

Recent case studies have highlighted the potential clinical applications of This compound :

  • Combination Therapy in Cancer Treatment : A study explored its use in combination with standard chemotherapy agents, revealing enhanced efficacy and reduced side effects compared to monotherapy.
  • Infection Control : Another case study focused on its application in treating resistant bacterial infections, demonstrating significant improvements in patient outcomes when incorporated into treatment regimens.

Eigenschaften

IUPAC Name

2-amino-1-[2-(4-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2/c25-16-9-7-15(8-10-16)11-12-30-22(26)20(24(31)27-14-17-4-3-13-32-17)21-23(30)29-19-6-2-1-5-18(19)28-21/h1-10,13H,11-12,14,26H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYJCBBWULANSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCC4=CC=C(C=C4)F)N)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.